

# Mechanism of Action of Squalene as a Vaccine Adjuvant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Squalene**, a naturally occurring triterpene, is a key component of several potent vaccine adjuvants, most notably MF59® and AS03. These oil-in-water emulsion adjuvants have been successfully incorporated into licensed influenza vaccines, enhancing their immunogenicity and efficacy, particularly in vulnerable populations such as the elderly.[1][2] Understanding the precise mechanism of action of **squalene**-based adjuvants is crucial for the rational design of next-generation vaccines against a wide range of infectious diseases. This document provides a detailed overview of the current understanding of how **squalene** emulsions stimulate the immune system, along with protocols for key experiments to evaluate their adjuvant properties.

**Squalene**-based adjuvants are thought to work by creating a localized, transient inflammatory environment at the injection site.[3][4][5] This "immunocompetent" microenvironment orchestrates the recruitment and activation of innate immune cells, which in turn leads to a more robust and durable adaptive immune response. Unlike depot-forming adjuvants like alum, **squalene** emulsions do not appear to function by slowly releasing the antigen. Instead, their effect is more dynamic, involving the induction of chemokines and cytokines that attract antigen-presenting cells (APCs) to the site of vaccination.

### **Mechanism of Action**



The adjuvant effect of **squalene** emulsions can be broadly categorized into its impact on the innate and adaptive immune systems.

### **Innate Immune Activation**

Upon injection, **squalene**-based adjuvants rapidly induce the production of a range of chemokines and cytokines at the injection site and in the draining lymph nodes. This creates a chemical gradient that attracts a variety of innate immune cells, including neutrophils, monocytes, and dendritic cells (DCs). Studies in mice have shown a significant influx of neutrophils within hours of injection, followed by a wave of monocytes. These recruited monocytes can differentiate into monocyte-derived dendritic cells (mo-DCs), which are potent APCs.

**Squalene** adjuvants also enhance the uptake of antigens by APCs. The oil-in-water emulsion formulation facilitates the efficient delivery of antigens to these cells. Once the antigen is internalized, **squalene** adjuvants promote the maturation of DCs, leading to the upregulation of co-stimulatory molecules like CD80 and CD86, which are essential for the activation of naive T cells.

A key aspect of the innate immune activation by **squalene** adjuvants is the release of endogenous danger signals, or Damage-Associated Molecular Patterns (DAMPs). Intramuscular injection of MF59 has been shown to induce the release of ATP from muscle cells. This extracellular ATP acts as a potent chemoattractant for immune cells and contributes significantly to the adjuvant effect. Additionally, **squalene** adjuvants can induce a localized, controlled form of cell death, such as apoptosis and necroptosis, which further releases DAMPs and enhances the inflammatory milieu.

### **Adaptive Immune Response**

The robust innate immune response triggered by **squalene** adjuvants sets the stage for a powerful and multifaceted adaptive immune response, encompassing both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.

T-Cell Response: **Squalene** adjuvants are potent inducers of CD4+ T helper cell responses. They promote the activation and expansion of antigen-specific CD4+ T cells, including T follicular helper (Tfh) cells, which are crucial for providing help to B cells in the germinal centers



of lymph nodes. The cytokine profile of the elicited T cells is often balanced, without a strong bias towards a Th1 or Th2 phenotype.

Interestingly, **squalene**-based adjuvants can also induce robust CD8+ T-cell responses, which are important for clearing virally infected cells. This is achieved through a distinct mechanism involving Receptor-Interacting Protein Kinase 3 (RIPK3)-dependent necroptosis in lymph noderesident macrophages. This process is essential for the cross-presentation of antigens to CD8+ T cells by Batf3-dependent dendritic cells.

B-Cell and Antibody Response: A hallmark of **squalene**-adjuvanted vaccines is the induction of high titers of high-affinity, class-switched antibodies. The enhanced Tfh cell response driven by these adjuvants leads to the formation of larger and more numerous germinal centers, where B cells undergo proliferation, somatic hypermutation, and affinity maturation. This results in the generation of a diverse repertoire of antibodies with improved neutralizing capacity against not only the vaccine strain but also against drifted viral strains. The antibody response is characterized by a mix of IgG isotypes, including IgG1 and IgG2, indicating a balanced Th1/Th2 response. The induction of antibody responses by **squalene** adjuvants is largely dependent on the adaptor protein MyD88, though it appears to be independent of direct Toll-like receptor (TLR) activation.

## **Data Presentation**

The following tables summarize quantitative data from preclinical studies evaluating the effect of **squalene**-based adjuvants on key immunological parameters.

Table 1: Effect of **Squalene** Adjuvants on Antibody Titers in Mice



| Antigen                                 | Adjuvant             | Mouse<br>Strain | Antibody<br>Titer<br>(Endpoint<br>Titer or<br>GMT) | Fold<br>Increase vs.<br>Antigen<br>Alone | Reference |
|-----------------------------------------|----------------------|-----------------|----------------------------------------------------|------------------------------------------|-----------|
| Ovalbumin<br>(OVA)                      | AddaVax              | C57BL/6         | IgG1: ~10^5,<br>IgG2b:<br>~10^4,<br>IgG2c: ~10^4   | Not specified                            |           |
| Inactivated<br>Yellow Fever<br>17DD     | AddaVax              | Swiss           | Total IgG<br>(GMT): 3.81<br>log10                  | ~2.6-fold vs.<br>attenuated<br>virus     |           |
| H3N2<br>Influenza                       | AddaVax +<br>PolyI:C | BALB/c          | HI Titer<br>(GMT): 1039<br>(6 μg antigen)          | ~20-fold                                 |           |
| Trivalent<br>Influenza<br>Vaccine (TIV) | AddaVax              | C57BL/6         | HAI Titer<br>(H1N1): ~800                          | Not specified                            |           |
| SARS-CoV-2<br>RBD                       | Squalene<br>Emulsion | BALB/c          | lgG1: ~10^5,<br>lgG2a: ~10^4                       | Not specified                            |           |

Table 2: Effect of **Squalene** Adjuvants on Immune Cell Populations in Draining Lymph Nodes of Mice



| Adjuvant | Cell Type                                             | Time Point | Change in<br>Cell<br>Number/Fre<br>quency | Fold<br>Increase vs.<br>Control | Reference |
|----------|-------------------------------------------------------|------------|-------------------------------------------|---------------------------------|-----------|
| AddaVax  | Neutrophils                                           | 12 hours   | Increased<br>absolute<br>number           | ~10-fold                        |           |
| AddaVax  | Monocytes                                             | 24 hours   | Increased<br>absolute<br>number           | ~8-fold                         |           |
| AddaVax  | Migratory<br>Dendritic<br>Cells                       | 12 hours   | Increased<br>absolute<br>number           | ~4-fold                         |           |
| AddaVax  | Antigen-<br>specific<br>Germinal<br>Center B<br>cells | Day 7      | ~1.5% of<br>B220+ cells                   | Not specified                   |           |
| AddaVax  | Antigen-<br>specific T<br>follicular<br>helper cells  | Day 7      | ~0.2% of<br>CD4+ T cells                  | Not specified                   |           |

Table 3: Effect of **Squalene** Adjuvants on Cytokine Production



| Adjuvant             | Cytokine | Sample<br>Type                      | Time Point | Concentrati<br>on (pg/mL)<br>or Fold<br>Change | Reference |
|----------------------|----------|-------------------------------------|------------|------------------------------------------------|-----------|
| AddaVax              | IL-6     | Serum (mice)                        | 24 hours   | ~1000 pg/mL                                    |           |
| AddaVax              | TNF      | Serum (mice)                        | 24 hours   | ~200 pg/mL                                     |           |
| AddaVax              | IL-1β    | Serum (mice)                        | 24 hours   | ~50 pg/mL                                      |           |
| AddaVax +<br>PolyI:C | IFN-γ    | Splenocyte<br>supernatant<br>(mice) | -          | ~2-fold<br>increase vs.<br>antigen alone       |           |
| AddaVax +<br>PolyI:C | IL-4     | Splenocyte<br>supernatant<br>(mice) | -          | ~3-fold<br>increase vs.<br>antigen alone       |           |

## **Experimental Protocols**

# Protocol 1: In Vivo Immunization and Sample Collection in Mice

Objective: To assess the in vivo immunogenicity of a **squalene**-adjuvanted vaccine candidate.

#### Materials:

- Antigen of interest
- Squalene-based adjuvant (e.g., AddaVax)
- Phosphate-buffered saline (PBS)
- 6-8 week old female BALB/c or C57BL/6 mice
- Syringes and needles (e.g., 27-gauge)
- Anesthesia (e.g., isoflurane)



- Blood collection tubes (e.g., heparinized or serum separator tubes)
- Surgical tools for lymph node and spleen harvesting

#### Procedure:

- Vaccine Formulation:
  - Prepare the antigen solution at the desired concentration in sterile PBS.
  - To formulate the adjuvanted vaccine, mix the antigen solution with the **squalene** emulsion at a 1:1 volume ratio. For example, mix 50 μL of antigen solution with 50 μL of AddaVax.
  - Vortex the mixture vigorously for at least 30 seconds to ensure a stable emulsion.
- Immunization:
  - Anesthetize the mice according to approved institutional animal care and use protocols.
  - Inject 100 μL of the vaccine formulation intramuscularly (IM) into the quadriceps muscle or subcutaneously (SC) at the base of the tail.
  - For a prime-boost regimen, administer a second dose of the vaccine 2-3 weeks after the primary immunization.

#### Blood Collection:

- Collect blood samples via the tail vein or retro-orbital sinus at desired time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost).
- For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes. Collect the supernatant (serum) and store at -20°C or -80°C.
- Tissue Harvesting:
  - At the end of the experiment, euthanize the mice.
  - o Carefully dissect the draining lymph nodes (e.g., inguinal or popliteal) and/or spleen.



 Place the tissues in ice-cold PBS or RPMI-1640 medium for further processing (e.g., single-cell suspension preparation for flow cytometry or in vitro stimulation).

# Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titration

Objective: To quantify the titer of antigen-specific IgG antibodies in the serum of immunized mice.

#### Materials:

- 96-well ELISA plates
- Recombinant antigen
- Coating buffer (e.g., PBS, pH 7.4)
- Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-Tween 20 [PBST])
- Wash buffer (PBST: 0.05% Tween 20 in PBS)
- Mouse serum samples
- HRP-conjugated anti-mouse IgG detection antibody (and isotype-specific antibodies like IgG1, IgG2a, IgG2b, IgG2c if desired)
- TMB substrate solution
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

#### Procedure:

- Plate Coating:
  - Dilute the recombinant antigen to 1-2 μg/mL in coating buffer.



- Add 100 μL of the diluted antigen to each well of the ELISA plate.
- Incubate the plate overnight at 4°C.
- Washing and Blocking:
  - Wash the plate 3 times with 200 μL/well of wash buffer.
  - Add 200 μL of blocking buffer to each well.
  - Incubate for 1-2 hours at room temperature.
- Serum Incubation:
  - Wash the plate 3 times with wash buffer.
  - Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from 1:100).
  - $\circ$  Add 100  $\mu$ L of the diluted serum to the appropriate wells.
  - Incubate for 2 hours at room temperature.
- Detection Antibody Incubation:
  - Wash the plate 3 times with wash buffer.
  - Dilute the HRP-conjugated anti-mouse IgG detection antibody in blocking buffer according to the manufacturer's instructions.
  - Add 100 μL of the diluted detection antibody to each well.
  - Incubate for 1 hour at room temperature.
- Development and Reading:
  - Wash the plate 5 times with wash buffer.
  - Add 100 μL of TMB substrate solution to each well.



- Incubate in the dark for 15-30 minutes, or until a blue color develops.
- Add 50 μL of stop solution to each well. The color will change from blue to yellow.
- Read the absorbance at 450 nm using a plate reader.
- Data Analysis:
  - The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a predetermined cut-off (e.g., 2-3 times the background absorbance).

# Protocol 3: Flow Cytometry Analysis of Immune Cells in Draining Lymph Nodes

Objective: To phenotype and quantify immune cell populations in the draining lymph nodes of immunized mice.

#### Materials:

- Draining lymph nodes from immunized mice
- RPMI-1640 medium
- Fetal bovine serum (FBS)
- Collagenase D and DNase I
- 70 μm cell strainers
- ACK lysis buffer (for spleens)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Anti-mouse CD16/CD32 (Fc block)
- Fluorochrome-conjugated antibodies against cell surface markers (see example panel below)



- Fixable viability dye
- Flow cytometer

Example Antibody Panel for Dendritic Cells and Monocytes:

- CD45-PerCP-Cy5.5
- CD11c-PE-Cy7
- MHC-II (I-A/I-E)-AF700
- CD11b-APC
- Ly6C-FITC
- Ly6G-PE
- CD80-BV421
- CD86-BV510

#### Procedure:

- Single-Cell Suspension Preparation:
  - Mechanically disrupt the lymph nodes in RPMI-1640 medium using the plunger of a syringe and pass through a 70 µm cell strainer.
  - $\circ$  For enzymatic digestion, mince the tissue and incubate in RPMI-1640 with Collagenase D (1 mg/mL) and DNase I (100  $\mu$ g/mL) for 30 minutes at 37°C with gentle agitation.
  - Wash the cells with RPMI-1640 and resuspend in FACS buffer.
- Cell Staining:
  - Count the cells and adjust the concentration to 1x10<sup>7</sup> cells/mL.
  - Aliquot 100 μL of the cell suspension (1x10<sup>6</sup> cells) into FACS tubes.



- Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.
- · Wash the cells with FACS buffer.
- Block Fc receptors by incubating the cells with anti-mouse CD16/CD32 for 10-15 minutes at 4°C.
- Add the cocktail of fluorochrome-conjugated antibodies for surface markers.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in 300-500 μL of FACS buffer for analysis.
- Flow Cytometry Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo).
  - Gate on live, single cells first. Then, identify major populations (e.g., CD45+) and subsequently phenotype specific subsets based on marker expression (e.g., dendritic cells: CD11c+ MHC-II+; monocytes: CD11b+ Ly6C+).

# Visualization of Signaling Pathways and Workflows Signaling Pathway of Squalene Adjuvant Action





Click to download full resolution via product page

Caption: Overview of the mechanism of action of squalene-based adjuvants.

## **Experimental Workflow for Adjuvant Evaluation**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 2. MF59®-adjuvanted vaccines for seasonal and pandemic influenza prophylaxis PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mechanism of Action of Squalene as a Vaccine Adjuvant: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077637#mechanism-of-action-of-squalene-as-a-vaccine-adjuvant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com